Cas no 459-45-0 (4-fluorobenzene-1-diazonium; tetrafluoroboranuide)

4-fluorobenzene-1-diazonium; tetrafluoroboranuide 化学的及び物理的性質
名前と識別子
-
- 4-Fluorobenzenediazonium Tetrafluoroborate
- 4-fluorobenzenediazonium,trifluoroborane,fluoride
- 4-fluorobenzene-1-diazonium; tetrafluoroboranuide
- 4-Fluorobenzene-1-diazonium tetrafluoroboranuide
- AKOS017560155
- EN300-1265827
- 4-fluorobenzenediazonium;tetrafluoroborate
- SCHEMBL1165099
- 459-45-0
- DB-229107
- F8885-2297
- G28100
-
- インチ: InChI=1S/C6H4FN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1
- InChIKey: FMZSAFIGGZOVJQ-UHFFFAOYSA-N
- ほほえんだ: [B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)F
計算された属性
- せいみつぶんしりょう: 210.03900
- どういたいしつりょう: 210.0387691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- PSA: 28.15000
- LogP: 3.61028
4-fluorobenzene-1-diazonium; tetrafluoroboranuide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM328666-1g |
4-fluorobenzenediazonium;tetrafluoroborate |
459-45-0 | 95%+ | 1g |
$184 | 2021-08-18 | |
Enamine | EN300-1265827-2.5g |
4-fluorobenzene-1-diazonium, tetrafluoroboranuide |
459-45-0 | 95% | 2.5g |
$754.0 | 2023-07-10 | |
Enamine | EN300-1265827-0.05g |
4-fluorobenzene-1-diazonium, tetrafluoroboranuide |
459-45-0 | 95% | 0.05g |
$69.0 | 2023-07-10 | |
Enamine | EN300-1265827-0.25g |
4-fluorobenzene-1-diazonium, tetrafluoroboranuide |
459-45-0 | 95% | 0.25g |
$149.0 | 2023-07-10 | |
Life Chemicals | F8885-2297-0.25g |
4-fluorobenzene-1-diazonium; tetrafluoroboranuide |
459-45-0 | 95% | 0.25g |
$135.0 | 2023-09-05 | |
TRC | F588325-10mg |
4-Fluorobenzenediazonium Tetrafluoroborate |
459-45-0 | 10mg |
$155.00 | 2023-05-18 | ||
Enamine | EN300-1265827-10.0g |
4-fluorobenzene-1-diazonium, tetrafluoroboranuide |
459-45-0 | 95% | 10.0g |
$1654.0 | 2023-07-10 | |
Enamine | EN300-1265827-1.0g |
4-fluorobenzene-1-diazonium, tetrafluoroboranuide |
459-45-0 | 95% | 1.0g |
$385.0 | 2023-07-10 | |
Aaron | AR00D9Q7-5g |
4-FLUOROBENZENEDIAZONIUM TETRAFLUOROBORATE |
459-45-0 | 95% | 5g |
$1559.00 | 2023-12-13 | |
Aaron | AR00D9Q7-10g |
4-FLUOROBENZENEDIAZONIUM TETRAFLUOROBORATE |
459-45-0 | 95% | 10g |
$2300.00 | 2023-12-13 |
4-fluorobenzene-1-diazonium; tetrafluoroboranuide 関連文献
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1. Silver-catalyzed Meerwein arylation: intermolecular and intramolecular fluoroarylation of styrenesRui Guo,Haodong Yang,Pingping Tang Chem. Commun. 2015 51 8829
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2. Synthesis of 2-arylamino-3-cyanoquinolines via a cascade reaction through a nitrilium intermediateMani Ramanathan,Jing Wan,Yi-Hung Liu,Shie-Ming Peng,Shiuh-Tzung Liu Org. Biomol. Chem. 2020 18 975
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Xiao Yang,Fan Li,Xiaofeng Wang,Yifei Xu,Haoliang Wei,Li Wang J. Mater. Chem. C 2020 8 1989
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4. Electrochemically-initiated polymerization of reactive monomers via 4-fluorobenzenediazonium saltsEdgar Molle,Stefan Frech,Tilman Grüger,Patrick Theato Polym. Chem. 2021 12 5970
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Satenik Mkrtchyan,Viktor O. Iaroshenko Chem. Commun. 2020 56 2606
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Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
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Boyu Zhao,Paul Wilson Polym. Chem. 2023 14 2000
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8. Electrochemical modification of chromium surfaces using 4-nitro- and 4-fluorobenzenediazonium saltsMogens Hinge,Marcel Ceccato,Peter Kingshott,Flemming Besenbacher,Steen Uttrup Pedersen,Kim Daasbjerg New J. Chem. 2009 33 2405
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9. Reactions of co-ordinated ligands. Part 45. Ligand displacement and oxidative reactions of the carbyne complex [Mo(CCH2But){P(OMe)3}2(η-C5H5)]; crystal and molecular structures of [Mo{η3-RNCC(CH2But)CNR}-(CNR)2(η-C5H5)](R = 2,6-Me2C6H3), [Mo(CCHBut)I{P(OMe)3}2(η-C5H5)], and [M o{C(CH2But)P(O)(OMe)2}{P(OMe)3}(η-C5H5)]Paul K. Baker,Geoffrey K. Barker,Daljit S. Gill,Michael Green,A. Guy Orpen,Ian D. Williams,Alan J. Welch J. Chem. Soc. Dalton Trans. 1989 1321
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Suhong Kim,Jaime Rojas-Martin,F. Dean Toste Chem. Sci. 2016 7 85
4-fluorobenzene-1-diazonium; tetrafluoroboranuideに関する追加情報
Comprehensive Analysis of 4-Fluorobenzene-1-diazonium Tetrafluoroborate (CAS No. 459-45-0): Properties, Applications, and Innovations
The chemical compound 4-fluorobenzene-1-diazonium tetrafluoroborate (CAS No. 459-45-0) is a specialized organic salt widely recognized for its role in synthetic chemistry. With the molecular formula C6H4FN2·BF4, this diazonium salt is a pivotal intermediate in the preparation of fluorinated aromatic compounds. Its unique structure, featuring a fluorobenzene backbone coupled with a reactive diazonium group, makes it invaluable for cross-coupling reactions, aryl functionalization, and advanced material synthesis.
In recent years, the demand for fluorinated compounds has surged due to their applications in pharmaceuticals, agrochemicals, and materials science. Researchers frequently search for "4-fluorobenzene-1-diazonium synthesis" or "459-45-0 applications," reflecting growing interest in its utility. This compound’s stability under controlled conditions and its ability to introduce fluorine atoms into complex molecules align with trends in green chemistry and sustainable synthesis.
The tetrafluoroborate counterion in CAS 459-45-0 enhances solubility in polar solvents, facilitating reactions like the Balz-Schiemann reaction, which converts diazonium salts to aryl fluorides. This property is critical for labs exploring "mild fluorination methods" or "low-temperature diazonium chemistry." Additionally, its compatibility with photocatalysis and electrochemical synthesis positions it as a versatile tool for modern C–H activation strategies.
From an industrial perspective, 4-fluorobenzene-1-diazonium tetrafluoroborate is often discussed alongside "high-value fluorinated intermediates" and "scalable aryl-diazonium salts." Its use in OLED materials and pharmaceutical scaffolds underscores its cross-disciplinary relevance. For instance, it serves as a precursor in the synthesis of fluoroarenes, which are key to developing bioactive molecules with improved metabolic stability.
Safety and handling of 459-45-0 are frequently queried topics. While the compound requires standard precautions for moisture-sensitive materials, its non-explosive nature (when stabilized) distinguishes it from traditional diazonium salts. Proper storage in cool, dry environments and avoidance of strong acids/bases are recommended to maintain its reactivity for "controlled functionalization" workflows.
Innovations leveraging 4-fluorobenzene-1-diazonium tetrafluoroborate continue to emerge, particularly in nanotechnology and surface modification. For example, its application in graphene functionalization or polymer coatings addresses search trends like "diazonium-based surface engineering." Such advancements highlight its potential beyond traditional organic synthesis.
In summary, CAS No. 459-45-0 represents a cornerstone in fluorinated compound research. Its balance of reactivity and stability, coupled with broad applicability, ensures its prominence in answering contemporary challenges—from "efficient fluorination techniques" to "next-gen material design." As industries prioritize fluorine incorporation, this diazonium tetrafluoroborate derivative remains a critical enabler of innovation.
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